molecular formula C15H23N3O3 B2486260 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone CAS No. 2097920-96-0

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone

Cat. No.: B2486260
CAS No.: 2097920-96-0
M. Wt: 293.367
InChI Key: FNTIVYJHMMSLNP-UHFFFAOYSA-N
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Description

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a synthetic organic compound that features a pyrimidine moiety, which is known for its wide range of pharmacological activities. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone typically involves the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Ethoxyethanone Addition: The final step involves the addition of the ethoxyethanone group through an esterification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
  • Cyclobutyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Uniqueness

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-4-20-10-14(19)18-7-5-6-13(9-18)21-15-16-11(2)8-12(3)17-15/h8,13H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTIVYJHMMSLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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